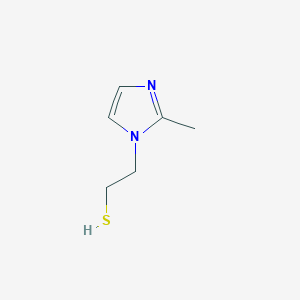

2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylimidazol-1-yl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-6-7-2-3-8(6)4-5-9/h2-3,9H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKYJIWLQMTYIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol typically involves the reaction of 2-methylimidazole with ethylene sulfide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a metal catalyst.

Substitution: Alkyl halides or other electrophiles in the presence of a base

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Imidazolines.

Substitution: Thioethers

Scientific Research Applications

2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its imidazole moiety which is present in many bioactive compounds.

Industry: Utilized in the synthesis of various fine chemicals and intermediates

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol involves its interaction with biological targets through its imidazole ring and thiol group. The imidazole ring can coordinate with metal ions, while the thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function and activity .

Comparison with Similar Compounds

Data Tables: Structural and Functional Comparisons

Table 1. Structural Features of Selected Analogues

Biological Activity

2-(2-methyl-1H-imidazol-1-yl)ethane-1-thiol, also known as an imidazole-thiol compound, is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of both an imidazole ring and a thiol group in its structure contributes to its unique reactivity and biological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

The imidazole ring allows for coordination with metal ions, while the thiol group can participate in redox reactions, influencing cellular processes. This dual functionality is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole moiety can form hydrogen bonds and coordinate with metal ions, while the thiol group is involved in redox reactions that are vital for enzyme catalysis and protein folding .

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. In a study comparing the compound with standard antibiotics, it demonstrated strong inhibitory effects against strains of E. coli and Staphylococcus aureus. The results are summarized in Table 1.

| Pathogen | Inhibition Zone (mm) | Standard Antibiotic | Reference |

|---|---|---|---|

| E. coli | 30 | 28 | |

| Staphylococcus aureus | 32 | 30 | |

| Klebsiella pneumoniae | 29 | 27 |

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation, which is crucial in preventing oxidative stress-related diseases . This activity is particularly relevant in the context of neurodegenerative diseases and cancer, where oxidative damage plays a significant role.

Enzyme Inhibition

Studies have indicated that this compound can inhibit specific enzymes involved in critical metabolic pathways. For instance, it has shown potential as an inhibitor of CYP51, an enzyme crucial for sterol biosynthesis in fungi . This property positions it as a candidate for developing antifungal therapies.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Antimicrobial Resistance : A study conducted on metronidazole-resistant strains of Trichomonas vaginalis revealed that derivatives of this compound could restore sensitivity to treatment by disrupting the redox balance within the cells .

- In Vivo Studies : In animal models, the compound demonstrated anti-inflammatory effects, which were attributed to its ability to modulate cytokine production and reduce oxidative stress markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.